molecular formula C17H26N2O2 B2437207 (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate CAS No. 876165-21-8

(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2437207
CAS No.: 876165-21-8
M. Wt: 290.407
InChI Key: VBNHPAWKAZXPSA-OAHLLOKOSA-N
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Description

(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.407. The purity is usually 95%.
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Scientific Research Applications

Process Development and Synthesis

  • (Li et al., 2012) detailed the scalable synthesis of a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, as an intermediate for lymphocyte function-associated antigen 1 inhibitors.

Anti-inflammatory Activities

  • (Ikuta et al., 1987) synthesized a series of compounds related to (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate, showing potential as anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis.

Stereoselective and Stereodivergent Syntheses

  • (Csatayová et al., 2011) explored the stereoselective synthesis of related compounds, demonstrating the utility of this chemical structure in asymmetric synthesis.

Determination of Absolute Configuration

  • (Procopiou et al., 2016) focused on resolving the absolute configuration of related fluoropyrrolidine compounds, an essential aspect for understanding the stereoisomerism of these compounds.

Novel Bacterial Deformylase Inhibitor-Based Antibacterial Agents

  • (Jain et al., 2003) synthesized analogs of VRC3375, which have a similar structure to the titled compound, demonstrating potential as antibacterial agents.

Kinetic Resolution in Asymmetric Synthesis

  • (Aye et al., 2008) utilized kinetic resolution for the asymmetric synthesis of derivatives, highlighting the versatility of such structures in organic synthesis.

Applications in Organic Synthesis

  • (Padwa et al., 2003) demonstrated the use of similar compounds in Diels-Alder reactions, a key reaction in organic synthesis.

Synthesis of Drug Intermediates

  • (Geng Min, 2010) designed an efficient process for synthesizing drug intermediates related to this compound.

Structural Analysis in Crystallography

  • (Weber et al., 1995) used a related compound for structural analysis in crystallography, showcasing its application in understanding molecular structures.

Asymmetric Syntheses of Natural Products

  • (Brambilla et al., 2016) and (Bagal et al., 2011) highlighted the use of similar structures in the asymmetric synthesis of complex natural products.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNHPAWKAZXPSA-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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